
Warfarin
Overview
Description
Warfarin is a well-known anticoagulant used to prevent and treat blood clots. It is commonly prescribed to individuals at risk of developing harmful blood clots, such as those with atrial fibrillation, deep vein thrombosis, or pulmonary embolism . This compound works by inhibiting the synthesis of vitamin K-dependent clotting factors, thereby reducing the blood’s ability to clot .
Preparation Methods
Synthetic Routes and Reaction Conditions
Warfarin can be synthesized through several methods. One common synthetic route involves the condensation of 4-hydroxycoumarin with benzylideneacetone under basic conditions . The reaction typically uses sodium hydroxide as a base and ethanol as a solvent. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods to those used in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques . The final product is formulated into tablets or injectable solutions for medical use.
Chemical Reactions Analysis
Types of Reactions
Warfarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Scientific Research Applications
Warfarin has a wide range of scientific research applications:
Mechanism of Action
Warfarin exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase . This enzyme is responsible for converting vitamin K epoxide back to its active form, vitamin K hydroquinone. By blocking this conversion, this compound reduces the levels of active vitamin K, leading to decreased synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X) . This results in reduced blood clotting ability.
Comparison with Similar Compounds
Warfarin is often compared with other anticoagulants, particularly direct oral anticoagulants (DOACs) such as apixaban, dabigatran, and rivaroxaban . Unlike this compound, which inhibits vitamin K-dependent clotting factors, DOACs directly inhibit specific clotting factors (e.g., factor Xa or thrombin) . This difference in mechanism makes DOACs faster-acting and less dependent on dietary factors, but they may also have different side effect profiles .
Similar Compounds
Apixaban: Direct factor Xa inhibitor.
Dabigatran: Direct thrombin inhibitor.
This compound remains unique due to its long history of use, well-established monitoring protocols, and its role in patients with specific conditions where DOACs may not be suitable .
Biological Activity
Warfarin, a widely used anticoagulant, plays a critical role in the prevention and treatment of thromboembolic disorders. Its primary mechanism involves the inhibition of vitamin K-dependent clotting factors. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, interactions, and effects beyond hemostasis.
This compound functions as a vitamin K antagonist by competitively inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1). This inhibition prevents the conversion of vitamin K epoxide to its active form, thereby depleting vitamin K reserves necessary for synthesizing several clotting factors, including Factors II (prothrombin), VII, IX, and X.
Key Points:
- Vitamin K-Dependent Proteins : this compound affects the synthesis of not only coagulation factors but also proteins C and S, which are critical for anticoagulation.
- Prothrombotic State : The half-lives of vitamin K-dependent proteins lead to a temporary prothrombotic state during the initial days of therapy due to the faster degradation of proteins C and S compared to pro-coagulation factors .
Table 1: Half-Lives of Key Clotting Factors
Clotting Factor | Half-Life (Hours) |
---|---|
Factor II (Prothrombin) | 50 |
Factor VII | 6 |
Factor IX | 24 |
Factor X | 36 |
Protein C | 8 |
Protein S | 24 |
Pharmacokinetics
This compound is a racemic mixture consisting of two enantiomers: S-warfarin and R-warfarin. The S-enantiomer is significantly more potent (3-5 times) than the R-enantiomer and is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 .
Absorption and Distribution:
- Bioavailability : Approximately 100% after oral administration.
- Distribution : Highly protein-bound (approximately 97%) primarily to albumin.
Metabolism:
- Major Pathway : Oxidation to various hydroxywarfarins by CYP2C9.
- Elimination Half-Life : Approximately 36 to 42 hours for the racemic mixture .
Biological Effects Beyond Hemostasis
Recent studies have highlighted this compound's effects on biological processes beyond coagulation. These include:
- Bone Health : this compound impacts bone growth and vascular calcification through its action on vitamin K-dependent proteins involved in these processes .
- Antitumor Activity : Some studies suggest that this compound may exhibit antitumor properties independent of its anticoagulant effects, possibly through modulation of non-haemostatic VKD proteins .
- Immunomodulatory Effects : this compound has been shown to influence inflammatory responses, indicating potential therapeutic applications in various pathological conditions .
Drug Interactions
This compound's efficacy can be significantly affected by various drug interactions. Co-administration with certain medications can enhance or inhibit its anticoagulant effect, leading to increased risks of bleeding or thrombosis.
Common Interactions:
- Increased Effect : Aspirin, metronidazole, and trimethoprim-sulfamethoxazole can potentiate this compound's effects.
- Decreased Effect : Drugs like phenobarbital and rifampicin may reduce this compound's anticoagulant activity .
Case Study Example:
A case study involving a patient on this compound therapy who developed significant bleeding complications after starting aspirin illustrates the importance of monitoring drug interactions closely. The patient's INR (International Normalized Ratio) was found to be significantly elevated due to the combined effects of both medications.
Q & A
Basic Research Questions
Q. How do genetic polymorphisms in CYP2C9 and VKORC1 influence warfarin dosing requirements?
- Methodological Insight : CYP2C9 variants (*2, 3) reduce metabolic clearance of S-warfarin, while VKORC1 (-1639G>A) decreases enzyme activity, lowering dose requirements. Multivariate regression models incorporating age, height, and these genotypes explain ~55% of dose variability (R²) in stable patients . Dose adjustments are stratified: CYP2C93 carriers require 38% lower doses, and VKORC1 AA genotypes need ~50% less than GG genotypes .
Q. What experimental models are used to assess this compound's anticoagulant effects in comorbid conditions like diabetes?
- Methodological Insight : Rodent models (e.g., streptozotocin-induced type 2 diabetic Wistar rats) quantify bleeding time changes. This compound (2 mg/kg) prolongs tail bleeding time by 40% in diabetic vs. non-diabetic rats, controlled via ANOVA and post hoc Mann-Whitney tests. This model isolates metabolic interactions affecting drug response .
Q. How do confounding variables like smoking impact this compound dosing in clinical studies?
- Methodological Insight : Smoking increases this compound clearance by 12–13% via CYP1A2 induction by polycyclic aromatic hydrocarbons. Pooled multivariate analyses adjust for pharmacogenomic factors (e.g., CYP2C9/VKORC1) to isolate smoking effects, showing smokers require +2.26 mg/week higher doses .
Advanced Research Questions
Q. What methodological approaches integrate pharmacogenetic data into this compound dosing algorithms for diverse populations?
- Methodological Insight : Algorithms combine clinical variables (age, BMI) with CYP2C9/VKORC1 genotypes. Validation cohorts (n=1,009) show pharmacogenetic models outperform clinical-only algorithms, correctly identifying 49.4% of low-dose (≤21 mg/week) and 24.8% of high-dose (≥49 mg/week) patients (P<0.001) . Ethnic-specific models (e.g., Northern Chinese) incorporate CYP4F2 (rs2108622) and APOE variants, explaining 44.4% of dose variability .
Q. How do pharmacokinetic models resolve CYP2C9-dependent drug-drug interactions (DDIs) with this compound?
- Methodological Insight : Population PK models quantify metabolite clearance (CL) changes. Fluconazole inhibits CYP2C9-mediated 7-OH-S-warfarin formation by 74.8%, while rifampin induces non-CYP2C9 pathways (e.g., 10-OH-S-warfarin CL increases 355%). Bayesian forecasting adjusts for genotype-dependent inhibition/induction .
Q. What study designs optimize comparative effectiveness trials between this compound and direct oral anticoagulants (DOACs)?
- Methodological Insight : Double-blind, double-dummy trials (e.g., ENGAGE AF-TIMI 48, n=21,105) use noninferiority endpoints (stroke/systemic embolism). High-dose edoxaban shows hazard ratio (HR)=0.79 vs. This compound (P<0.001) with reduced major bleeding (HR=0.80). Intention-to-treat and per-protocol analyses address attrition bias .
Q. How do structural biology approaches elucidate this compound-albumin binding mechanisms?
- Methodological Insight : X-ray crystallography (2.5Å resolution) confirms this compound binds Sudlow Site I on human serum albumin (HSA). Fatty acids induce conformational changes, enhancing this compound affinity. Molecularly imprinted polymers (MIPs) mimic HSA binding for drug transport studies .
Q. What advanced statistical methods address this compound dose variability in real-world EHR data?
- Methodological Insight : Distributed regression models in EHR-linked biorepositories reduce bias from missing data. Meta-analyses of 96 SNPs (e.g., CYP1A2 rs2069514, CYP3A4 rs28371759) use least significant difference (LSD) post hoc tests to validate novel predictors (e.g., APOE rs7412) .
Q. How do CYP4F2 and other novel genetic variants refine this compound dosing beyond CYP2C9/VKORC1?
- Methodological Insight : CYP4F2 (rs2108622) increases this compound requirements by 1 mg/day via reduced vitamin K oxidation. Genome-wide SNP panels (e.g., Affymetrix DMET) identify cohort-specific variants, validated in multivariate models (P<0.05). Haplotype analysis (e.g., CYP2C9*1B) links to autoinduction phenotypes .
Q. What computational frameworks improve this compound metabolite profiling in genotype-phenotype studies?
Properties
IUPAC Name |
4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWKTKQMONHTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
Record name | WARFARIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5240 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | WARFARIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023742 | |
Record name | Warfarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Warfarin is an odorless and colorless solid. Used as a rodenticide for Norway rats and for house mice. (EPA, 1998), Colorless, odorless, crystalline powder. [rodenticide]; [NIOSH], Solid, COLOURLESS-TO-WHITE POWDER., Colorless, odorless, crystalline powder or solid., Colorless, odorless, crystalline powder. [Note: Rodenticide.] | |
Record name | WARFARIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5240 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Warfarin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/673 | |
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Record name | Warfarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001935 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | WARFARIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |
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Record name | WARFARIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/714 | |
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Record name | Warfarin | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0665.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Decomposes (NIOSH, 2023), decomposes, Decomposes | |
Record name | WARFARIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5240 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | WARFARIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/714 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Warfarin | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0665.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.002 % (NIOSH, 2023), Solubility: 1 g in 1.5 mL water, 1.9 mL alcohol, >10,000 mL chloroform, >10,000 mL ether /Warfarin potassium/, In water, 17 mg/L at 20 °C, Soluble in acetone, dioxane; moderately soluble in methanol, ethanol, isopropanol, some oils; freely soluble in alkaline aqueous solution (forms a water-sol sodium salt); practically insoluble in benzene, cyclohexane, Skellysolves A and B., In acetone 65, chloroform 56, dioxane 100 (all in g/L, 20 °C), 0.017 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.0017 (very poor), 0.002% | |
Record name | WARFARIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5240 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Warfarin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00682 | |
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Record name | WARFARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1786 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Warfarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001935 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | WARFARIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Warfarin | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0665.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
Relative density (water = 1): 1.4 | |
Record name | WARFARIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 10.6 | |
Record name | WARFARIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.09 mmHg at 71 °F (NIOSH, 2023), 0.09 [mmHg], 1.5X10-3 mPa /1.125X10-8 mm Hg/ at 25 °C, Vapor pressure, Pa at 20 °C: (negligible), 0.09 mmHg at 71 °F, (71 °F): 0.09 mmHg | |
Record name | WARFARIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5240 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Warfarin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/673 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | WARFARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1786 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | WARFARIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | WARFARIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/714 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Warfarin | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0665.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Warfarin is a [vitamin K] antagonist which acts to inhibit the production of vitamin K by vitamin K epoxide reductase. The reduced form of vitamin K, vitamin KH2 is a cofactor used in the γ-carboxylation of coagulation factors VII, IX, X, and thrombin. Carboxylation induces a conformational change allowing the factors to bind Ca2+ and to phospholipid surfaces. Uncarboxylated factors VII, IX, X, and thrombin are biologically inactive and therefore serve to interrupt the coagulation cascade. The endogenous anticoagulation proteins C and S also require γ-carboxylation to function. This is particularly true in the case of thrombin which must be activated in order to form a thrombus. vitamin KH2 is converted to vitamin K epoxide as part of the γ-carboxylation reaction catalyzed by γ-glutamyl carboxylase. Vitamin K epoxide is then converted to vitamin K1 by vitamin K epoxide reductase then back to vitamin KH2 by vitamin K reductase. Warfarin binds to vitamin K epoxide reductase complex subunit 1 and irreversibly inhibits the enzyme thereby stopping the recycling of vitamin K by preventing the conversion of vitamin K epoxide to vitamin K1. This process creates a hypercoagulable state for a short time as proteins C and S degrade first with half lives of 8 and 24 hours, with the exception of factor VII which has a half life of 6 hours. Factors IX, X, and finally thrombin degrade later with half lives of 24, 36, and 50 hours resulting in a dominant anticoagulation effect. In order to reverse this anticoagulation vitamin K must be supplied, either exogenously or by removal of the vitamin K epoxide reductase inhibition, and time allowed for new coagulation factors to be synthesized. It takes approximately 2 days for new coagulation factors to be synthesized in the liver. Vitamin K2, functionally identical to vitamin K1, is synthesized by gut bacteria leading to interactions with antibiotics as elimination of these bacteria can reduce vitamin K2 | |
Record name | Warfarin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00682 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | WARFARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1786 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from alcohol, White powder, The racemate forms colorless crystals | |
CAS No. |
81-81-2 | |
Record name | WARFARIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5240 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | (±)-Warfarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Warfarin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Warfarin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00682 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | warfarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757385 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | warfarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59813 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1-Benzopyran-2-one, 4-hydroxy-3-(3-oxo-1-phenylbutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Warfarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Warfarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | WARFARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q7ZVV76EI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | WARFARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1786 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Warfarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001935 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | WARFARIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | WARFARIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/714 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Coumarin, 3-(alpha-acetonylbenzyl)-4-hydroxy- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/GN456D70.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
322 °F (EPA, 1998), 161 °C, 322 °F | |
Record name | WARFARIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5240 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Warfarin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00682 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | WARFARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1786 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Warfarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001935 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | WARFARIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0821 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | WARFARIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/714 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Warfarin | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0665.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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